physical and chemical properties of 3-(4-Methoxyphenoxy)propanenitrile
physical and chemical properties of 3-(4-Methoxyphenoxy)propanenitrile
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propanenitrile
Introduction: Understanding a Versatile Chemical Intermediate
3-(4-Methoxyphenoxy)propanenitrile, identified by its CAS number 63815-39-4, is an organic compound that holds significant interest for researchers and professionals in organic synthesis and drug development.[1] Its molecular structure is distinguished by three key functional groups: a nitrile (-C≡N) group, an ether linkage (-O-), and a methoxy-substituted aromatic ring. This unique combination of features imparts a moderate polarity and specific reactivity to the molecule, making it a valuable building block for more complex chemical entities.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and potential applications, grounded in established scientific principles.
Core Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and its potential interactions within biological systems.[1] The key physicochemical parameters for 3-(4-Methoxyphenoxy)propanenitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [2] |
| CAS Number | 63815-39-4 | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 63-64.5 °C | [4] |
| Boiling Point (Predicted) | 335.2 ± 22.0 °C | [4] |
| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [4] |
| Topological Polar Surface Area (TPSA) | 42.25 Ų | [2] |
| LogP (Octanol/Water Partition Coeff.) | 1.98768 | [2] |
| Synonyms | 3-(4-Methoxyphenoxy)propionitrile, 4-(2-Cyanoethoxy)anisole | [1][2] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a crucial parameter in drug design for cell membrane permeability. The presence of the nitrile and ether functionalities contributes to its moderate polarity and its solubility in various organic solvents.[1]
Synthesis Protocol: A Practical Approach
The synthesis of 3-(4-Methoxyphenoxy)propanenitrile is typically achieved through the cyanoethylation of 4-methoxyphenol. This reaction provides a reliable and efficient route to the target compound.
Reaction Principle:
The synthesis involves a Michael addition of the phenoxide ion (generated from 4-methoxyphenol and a base) to acrylonitrile. The nucleophilic phenoxide attacks the β-carbon of the acrylonitrile, leading to the formation of the desired product.
Step-by-Step Experimental Protocol:
A representative synthesis procedure is outlined below.[3]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 4-methoxyphenol in a solvent such as acetonitrile or a similar polar aprotic solvent.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the mixture. The base deprotonates the hydroxyl group of the 4-methoxyphenol to form the more nucleophilic phenoxide.
-
Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture. It is crucial to control the addition rate to manage the exothermic nature of the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain this temperature for approximately 24 hours to ensure the reaction goes to completion.[3]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (e.g., the base).[3]
-
Quench the filtrate with ice water.[3]
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[3]
-
-
Purification: The crude product can be further purified by recrystallization from a solvent like ethanol to obtain high-purity 3-(4-Methoxyphenoxy)propanenitrile.
Caption: A flowchart illustrating the synthesis of 3-(4-Methoxyphenoxy)propanenitrile.
Spectroscopic Characterization: Verifying the Molecular Structure
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. Each technique provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the protons on the substituted benzene ring.
-
Methoxy Protons: A singlet around δ 3.8 ppm for the three protons of the -OCH₃ group.
-
Ethyl Protons: Two triplets corresponding to the -O-CH₂- and -CH₂-CN protons. The protons closer to the electronegative oxygen will be further downfield.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the two ethyl carbons, and the nitrile carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[6]
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
Ether (C-O-C) Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
sp² C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
sp³ C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (177.20).
Caption: Workflow for the spectroscopic analysis of 3-(4-Methoxyphenoxy)propanenitrile.
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of 3-(4-Methoxyphenoxy)propanenitrile is primarily dictated by its nitrile group. This functional group is a versatile handle for further chemical transformations.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
These transformations make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1]
Role in Drug Design
The nitrile group is of particular interest in medicinal chemistry.[8]
-
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's properties.[8]
-
Improving Pharmacokinetics: Introduction of a nitrile can modulate a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Target Binding: The polar nature of the nitrile group can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, or π-π stacking.[8]
-
Metabolic Stability: Incorporating a nitrile can block metabolically susceptible sites on a molecule, thereby increasing its stability in the body.[8]
Given these properties, 3-(4-Methoxyphenoxy)propanenitrile serves as a potential starting material or fragment for the development of new chemical entities in various therapeutic areas.[9]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-(4-Methoxyphenoxy)propanenitrile.
-
GHS Hazard Information: The compound is classified with the GHS07 pictogram and has a "Warning" signal word. The primary hazard statement is H302: Harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.[10]
It is imperative to consult the full Safety Data Sheet (SDS) for this compound before any handling or use.
Conclusion
3-(4-Methoxyphenoxy)propanenitrile is a well-defined chemical compound with a unique set of physical and chemical properties. Its straightforward synthesis and the versatile reactivity of its nitrile group make it a valuable intermediate for organic chemists. For researchers in drug discovery, the structural motifs present in this molecule offer intriguing possibilities for the design and synthesis of novel therapeutic agents. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 32793-34-3). Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]
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No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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